![molecular formula C5H5NO3 B13949808 3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 369596-63-4](/img/structure/B13949808.png)
3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxa-1-azabicyclo[320]heptane-2,4-dione is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system
Méthodes De Préparation
The synthesis of 3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione typically involves the conversion of 4-iodomethylazetidin-2-one through sequential treatment with glyoxylic acid esters and sodium hydride . This method allows for the formation of the desired bicyclic structure with high specificity. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its chemical properties.
Substitution: It can undergo substitution reactions where different functional groups replace existing ones, leading to a variety of derivatives. Common reagents used in these reactions include glyoxylic acid esters, sodium hydride, and other specific oxidizing or reducing agents. The major products formed depend on the type of reaction and the conditions applied.
Applications De Recherche Scientifique
3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione has several applications in scientific research:
Biology: Its unique structure makes it a valuable tool in studying enzyme interactions and other biological processes.
Industry: Used in the production of various chemical products, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione can be compared with other similar compounds such as:
3-Oxabicyclo[3.1.0]hexane-2,4-dione: Another bicyclic compound with a different ring structure.
Cyclobutane-1,2-dicarboxylic acid: A simpler bicyclic compound used in various chemical applications.
Azaspiro[3.3]heptanes: Compounds with similar spirocyclic structures but different functional groups. The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
369596-63-4 |
|---|---|
Formule moléculaire |
C5H5NO3 |
Poids moléculaire |
127.10 g/mol |
Nom IUPAC |
3-oxa-1-azabicyclo[3.2.0]heptane-2,4-dione |
InChI |
InChI=1S/C5H5NO3/c7-4-3-1-2-6(3)5(8)9-4/h3H,1-2H2 |
Clé InChI |
XPYOEDHOQKQPQE-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C1C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)
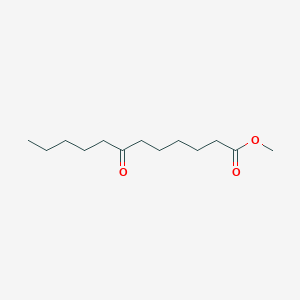
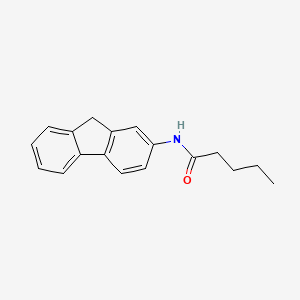
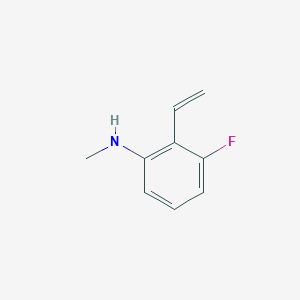
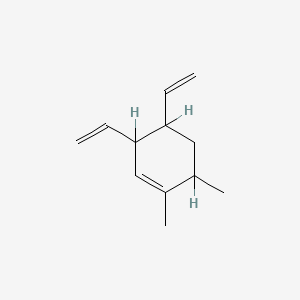
![4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13949778.png)
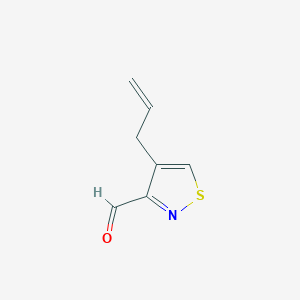
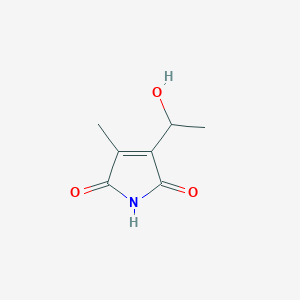
![Butanoic acid, 4-[(phenylthioxomethyl)thio]-](/img/structure/B13949792.png)
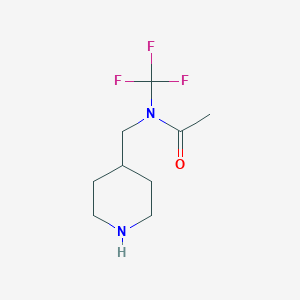
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13949796.png)
![2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949805.png)


